Lipophilicity (XLogP3) vs. Closest Analogs
The target compound exhibits an XLogP3 of 2.7, which is 0.4 log units higher than its des-methyl analog (Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-, CAS 442914-24-1; XLogP3 = 2.3) and 1.0 log unit higher than its 3-sulfonyl positional isomer (3-(4-Chlorobenzenesulfonyl)butyric acid, CAS 175205-43-3; XLogP3 = 1.7) [1][2]. Compared to the sulfonamide analog (2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, CAS 250714-80-8; XLogP3 = 2.5), the target compound is 0.2 log units more lipophilic [3]. These are PubChem-computed XLogP3 values derived from the consensus XLogP3 3.0 algorithm.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Des-methyl analog (CAS 442914-24-1): XLogP3 = 2.3; 3-sulfonyl isomer (CAS 175205-43-3): XLogP3 = 1.7; Sulfonamide analog (CAS 250714-80-8): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog; ΔXLogP3 = +1.0 vs. 3-sulfonyl isomer; ΔXLogP3 = +0.2 vs. sulfonamide analog |
| Conditions | PubChem computed XLogP3-AA values using the XLogP3 3.0 consensus algorithm (neutral species) |
Why This Matters
A 1.0 log unit difference in XLogP3 corresponds to a 10-fold difference in partition coefficient, substantially impacting membrane permeability predictions, HPLC retention time optimization, and biological assay partitioning.
- [1] PubChem. (2026). Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-: Computed Properties (CID 15130541). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-: Computed Properties (CID 12097764). National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid: Computed Properties (CID 2765052). National Center for Biotechnology Information. View Source
